N-butyl-2-[(3S,5R)-3,4,5-trihydroxypiperidin-1-yl]propanamide
Description
N-butyl-2-[(3S,5R)-3,4,5-trihydroxypiperidin-1-yl]propanamide is a synthetic organic compound with applications in various scientific fields. Its molecular structure features a piperidine ring substituted with three hydroxyl groups, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-butyl-2-[(3S,5R)-3,4,5-trihydroxypiperidin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-3-4-5-13-12(18)8(2)14-6-9(15)11(17)10(16)7-14/h8-11,15-17H,3-7H2,1-2H3,(H,13,18)/t8?,9-,10+,11? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKABPCQKIORFLB-GGWWSXTCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C)N1CC(C(C(C1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)C(C)N1C[C@H](C([C@H](C1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[(3S,5R)-3,4,5-trihydroxypiperidin-1-yl]propanamide typically involves multiple steps, beginning with the preparation of the piperidine ring. Starting materials often include precursors such as butylamine and propionic acid derivatives. The key steps include:
Formation of the piperidine ring through cyclization reactions.
Introduction of hydroxyl groups via selective hydroxylation.
Butylation of the amine group to form the final compound. Reactions are often carried out under controlled temperatures with specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial-scale production leverages optimized reaction conditions to minimize costs and maximize efficiency. This involves:
Large-scale reactors for efficient cyclization and hydroxylation.
Advanced purification techniques like distillation and crystallization.
Quality control measures to maintain consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[(3S,5R)-3,4,5-trihydroxypiperidin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to introduce new functional groups or modify existing ones.
Reduction: : Reduction can alter the oxidation state of the compound, impacting its reactivity.
Substitution: : Substitution reactions can modify the side chains or functional groups, providing derivatives with different properties.
Common Reagents and Conditions
Oxidizing agents: : Sodium hypochlorite, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Alkyl halides, acyl chlorides. Reactions are typically conducted in solvents such as methanol, ethanol, or acetonitrile under controlled temperatures and pressures.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. Oxidation often yields ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions provide a range of derivatives with altered side chains or functional groups.
Scientific Research Applications
N-butyl-2-[(3S,5R)-3,4,5-trihydroxypiperidin-1-yl]propanamide has diverse applications:
Chemistry: : Used as a building block in the synthesis of complex molecules.
Biology: : Studied for its potential effects on cellular pathways and mechanisms.
Medicine: : Investigated for therapeutic potential in treating various diseases.
Industry: : Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets and pathways. The compound's hydroxyl groups enable it to form hydrogen bonds, influencing its binding affinity to proteins and enzymes. This interaction can modulate biological processes and cellular responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-[(3S,5R)-3,4,5-trihydroxypiperidin-1-yl]propanamide
N-ethyl-2-[(3S,5R)-3,4,5-trihydroxypiperidin-1-yl]propanamide
N-butyl-2-[(3S,5R)-3,4,5-dihydroxypiperidin-1-yl]propanamide
Uniqueness
N-butyl-2-[(3S,5R)-3,4,5-trihydroxypiperidin-1-yl]propanamide's unique structure, characterized by three hydroxyl groups on the piperidine ring, distinguishes it from similar compounds. This structural feature impacts its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
